molecular formula C9H19NS2 B13758313 Di-(isobutyl)dithiocarbamic acid CAS No. 7283-77-4

Di-(isobutyl)dithiocarbamic acid

Cat. No.: B13758313
CAS No.: 7283-77-4
M. Wt: 205.4 g/mol
InChI Key: CBQPQMSTIARRSA-UHFFFAOYSA-N
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Description

Contextualization within Dithiocarbamate (B8719985) Chemistry

Di-(isobutyl)dithiocarbamic acid belongs to the larger class of dithiocarbamates, which are characterized by the dithiocarbamate functional group (-S-C(=S)-N<). Dithiocarbamates are known for their ability to act as powerful chelating agents for a wide array of metal ions. nih.gov This chelating ability stems from the two sulfur atoms, which can form stable, often colorful, complexes with transition metals. The general synthesis of dithiocarbamic acids involves the reaction of a primary or secondary amine with carbon disulfide. ontosight.ai In the case of this compound, this involves the reaction of diisobutylamine (B89472) with carbon disulfide.

The properties of the resulting metal-dithiocarbamate complexes are influenced by the nature of the alkyl groups attached to the nitrogen atom. In this compound, the two isobutyl groups are branched alkyl chains, which can influence the solubility and steric properties of the resulting metal complexes. These complexes have found utility in diverse areas such as agriculture, materials science, and medicine. ontosight.aimdpi.com

Historical Perspectives on this compound Research Trajectories

The study of dithiocarbamates dates back to the early 20th century, with some of the first commercial applications emerging during World War II, where they were used as fungicides. nih.gov Derivatives of dithiocarbamic acids were also among the first organic accelerators used in the vulcanization of rubber. google.com The dialkyldithiocarbamates, in particular, were recognized early on for their high activity in this process. google.com

Current Research Paradigms and Scholarly Significance

The scholarly significance of this compound and its derivatives continues to expand into new and diverse areas of research. A significant area of current interest is in materials science, where metal complexes of dithiocarbamates are used as single-source precursors for the synthesis of nanoscale metal sulfides. acs.org This approach allows for precise control over the stoichiometry of the resulting nanomaterials, which have potential applications in catalysis and electronics.

In the field of medicinal chemistry, dithiocarbamates are being investigated for their inhibitory effects on various enzymes. For instance, dithiocarbamates, including those with aliphatic substituents, have been shown to be effective inhibitors of carbonic anhydrases, such as the one found in Neisseria gonorrhoeae, suggesting their potential as a basis for developing novel antibacterial agents. nih.gov Furthermore, the ability of dithiocarbamate ligands to form stable complexes with radiometals has led to their investigation in the development of radiopharmaceuticals for medical imaging.

The catalytic properties of metal complexes of dithiocarbamates, including those with isobutyl groups, are also a subject of ongoing research. These complexes can act as catalysts in various organic reactions due to their ability to facilitate electron transfer and stabilize reaction intermediates. ontosight.aimdpi.com The versatility of the dithiocarbamate ligand, which can be fine-tuned by altering the alkyl substituents, ensures that this compound and its derivatives will remain a subject of academic and industrial research for the foreseeable future.

Detailed Research Findings

Physicochemical Properties of this compound

PropertyValueSource
IUPAC Namebis(2-methylpropyl)carbamodithioic acid nih.gov
Molecular FormulaC9H19NS2 nih.gov
Molecular Weight205.4 g/mol nih.gov
CAS Number7283-77-4 nih.gov

Infrared (IR) Spectral Data of Diisobutyldithiocarbamate Complexes

The infrared stretching frequencies of the C-N and C-S bonds in dithiocarbamate complexes provide valuable information about their coordination mode.

Metal Ionν(C-N) (cm⁻¹)ν(C-S) (cm⁻¹)
Cr(III)1470-1520980-987
Mn(II)1470-1520980-987
Fe(III)1470-1520980-987
Co(II)1470-1520980-987
Ni(II)1470-1520980-987
Cu(II)1470-1520980-987
Zn(II)1470-1520980-987

Source: Adapted from a 2011 study on diisobutyldithiocarbamate complexes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(2-methylpropyl)carbamodithioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NS2/c1-7(2)5-10(9(11)12)6-8(3)4/h7-8H,5-6H2,1-4H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBQPQMSTIARRSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)C(=S)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NS2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50223146
Record name Di-(isobutyl)dithiocarbamic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7283-77-4
Record name Di-(isobutyl)dithiocarbamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007283774
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Di-(isobutyl)dithiocarbamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50223146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of Di Isobutyl Dithiocarbamic Acid

Established Synthetic Routes to Di-(isobutyl)dithiocarbamic Acid

The primary and most widely employed method for synthesizing this compound and its salts involves the reaction of diisobutylamine (B89472) with carbon disulfide. ontosight.aiwikipedia.org This reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521), to facilitate the formation of the corresponding dithiocarbamate (B8719985) salt. wikipedia.orgasianpubs.org The free acid can then be obtained by subsequent acidification. ontosight.ai

A general representation of this reaction is the condensation of a secondary amine with carbon disulfide. wikipedia.org Many secondary amines, including diisobutylamine, react with carbon disulfide and a base like sodium hydroxide to yield dithiocarbamate salts. wikipedia.org

The synthesis of dithiocarbamate salts can also be achieved through a one-pot reaction involving dialkylamines, carbon disulfide, and an electron-deficient olefin in an aqueous medium. asianpubs.org Another approach includes the reaction of mercaptans with isothiocyanates using a suitable basic catalyst. asianpubs.org

A notable method for producing metal salts of substituted dithiocarbamic acids involves the direct reaction of an amine, carbon disulfide, and a water-insoluble metal oxide or hydroxide, such as zinc oxide. google.com This process is advantageous due to its shorter reaction time and increased yield per unit of reactor volume. google.com

Reaction Mechanisms and Pathways of Formation

The formation of this compound begins with the nucleophilic attack of the secondary amine, diisobutylamine, on the electrophilic carbon atom of carbon disulfide. wikipedia.orgasianpubs.org The lone pair of electrons on the nitrogen atom of the amine initiates the reaction, leading to the formation of a zwitterionic intermediate.

In the presence of a base, such as hydroxide, a proton is abstracted from the nitrogen atom, resulting in the formation of the dithiocarbamate anion. wikipedia.org This anion is stabilized by resonance, with the negative charge delocalized over the two sulfur atoms and the nitrogen atom. wikipedia.org The resonance structures contribute to the planarity of the NCS₂ core. wikipedia.org Subsequent acidification of the dithiocarbamate salt protonates one of the sulfur atoms, yielding the final this compound. ontosight.ai

The general mechanism can be summarized as follows:

Nucleophilic attack: R₂NH + CS₂ → R₂N⁺HCS₂⁻

Deprotonation (in the presence of a base): R₂N⁺HCS₂⁻ + OH⁻ → R₂NCS₂⁻ + H₂O

Protonation (acidification): R₂NCS₂⁻ + H⁺ → R₂NC(S)SH

Optimization Strategies for Yield and Purity in Laboratory Synthesis

Several strategies can be employed to optimize the yield and purity of this compound in a laboratory setting. The choice of solvent, reaction temperature, and stoichiometry of reactants are crucial factors.

One-pot synthesis methods have been developed to improve efficiency and yield. For instance, a highly efficient and mild synthesis of dithiocarbamates can be achieved through a one-pot reaction of amines, carbon disulfide, and alkyl halides under solvent-free conditions. organic-chemistry.org This method is noted for its high atom economy.

The use of phase transfer catalysts can also enhance the reaction rate and yield, particularly in heterogeneous reaction systems. asianpubs.org For the synthesis of metal salts, the direct reaction with metal oxides or hydroxides in the absence of a mutual solvent has been shown to be more economical and provide higher yields compared to the traditional two-step process involving a water-soluble salt intermediate. google.com

Furthermore, purification of the final product is essential. Recrystallization or column chromatography can be employed to remove impurities and obtain a highly pure product. rsc.org The progress of the reaction and the purity of the product can be monitored using techniques like thin-layer chromatography.

Derivatization Strategies for Modified this compound Analogues

The dithiocarbamate functional group in this compound serves as a versatile platform for a wide range of derivatization reactions, leading to the synthesis of novel analogues with modified properties. These modifications can be broadly categorized into S-alkylation, oxidation, and the formation of metal complexes. wikipedia.org

Structural Modification Approaches and Reaction Design

S-alkylation: Dithiocarbamates are readily S-alkylated. wikipedia.org The reaction of a di-(isobutyl)dithiocarbamate salt with an alkylating agent, such as an alkyl halide, results in the formation of a dithiocarbamate ester. wikipedia.orgorganic-chemistry.org This approach allows for the introduction of various organic moieties onto the sulfur atom. For example, phenacylbromide can be used as an alkylating agent to synthesize phenacyl-dibutyl-dithiocarbamate. asianpubs.org

Oxidation: Oxidation of dithiocarbamates leads to the formation of thiuram disulfides. wikipedia.org This reaction involves the coupling of two dithiocarbamate molecules through a disulfide bond. wikipedia.org

Formation of Metal Complexes: this compound and its salts are excellent chelating agents for a wide variety of transition metals. ontosight.airesearchgate.net They typically act as bidentate ligands, coordinating to the metal center through both sulfur atoms. wikipedia.org The synthesis of these metal complexes is generally achieved by reacting the dithiocarbamate salt with a metal salt in a suitable solvent. researchgate.net The resulting complexes often exhibit interesting geometries, such as square planar or octahedral, depending on the metal ion and its coordination number. researchgate.netresearchgate.net

Spectroscopic Signatures of Derivatized Compounds for Structural Confirmation

A combination of spectroscopic techniques is essential for the unambiguous structural elucidation of derivatized this compound analogues. These methods provide detailed information about the molecular structure, bonding, and functional groups present in the synthesized compounds. researchgate.netresearchgate.netnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the characteristic functional groups in dithiocarbamate derivatives. The C-N stretching vibration (ν(C-N)) and the C-S stretching vibration (ν(C-S)) are particularly informative. The ν(C-N) band typically appears in the range of 1470-1520 cm⁻¹, while the ν(C-S) band is observed around 980-987 cm⁻¹. researchgate.net The position of the ν(C-N) band can provide insights into the C-N bond order, which is influenced by the electron-donating properties of the substituents on the nitrogen atom. wikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for determining the carbon-hydrogen framework of the molecule. rsc.orgnih.gov In ¹H NMR spectra, the chemical shifts and coupling patterns of the protons on the isobutyl groups provide clear evidence of their presence and connectivity. ¹³C NMR spectroscopy is particularly useful for identifying the carbon of the dithiocarbamate group (NCS₂), which typically resonates at a characteristic chemical shift. researchgate.netacs.org Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can be employed to establish detailed connectivity within the molecule. nih.gov

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is often used to study the electronic transitions in dithiocarbamate complexes. researchgate.netresearchgate.net The spectra of these complexes typically show intense absorption bands in the UV-Vis region, which can be attributed to ligand-to-metal charge transfer (LMCT) transitions or d-d transitions within the metal center. jocpr.com

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the synthesized compounds, which is crucial for confirming their identity. researchgate.net

Table of Spectroscopic Data for Dithiocarbamate Derivatives

TechniqueCompound TypeCharacteristic SignatureReference
IR SpectroscopyDithiocarbamate Complexesν(C-N): 1470-1520 cm⁻¹, ν(C-S): 980-987 cm⁻¹ researchgate.net
¹³C NMR SpectroscopyDithiocarbamatesCharacteristic chemical shift for the NCS₂ carbon researchgate.netacs.org
UV-Vis SpectroscopyDithiocarbamate ComplexesIntense absorption bands due to LMCT or d-d transitions researchgate.netjocpr.com

Coordination Chemistry and Metal Complexation of Di Isobutyl Dithiocarbamic Acid

Ligand Characteristics and Coordination Modes

Di-(isobutyl)dithiocarbamic acid, typically in its deprotonated form as the di-(isobutyl)dithiocarbamate anion, functions as a versatile ligand in coordination chemistry. wikipedia.org Its defining feature is the dithiocarbamate (B8719985) group (-NCS₂⁻), which confers specific bonding properties.

The dithiocarbamate anion is classified as a bidentate L-X type ligand, meaning it has one lone pair (L-type) and one anionic site (X-type) that can coordinate to a metal center. wikipedia.org In terms of Hard-Soft Acid-Base (HSAB) theory, it is considered a soft ligand due to the presence of two sulfur donor atoms. This softness makes it particularly adept at forming stable complexes with soft or borderline metal ions. wikipedia.org

A key aspect of the dithiocarbamate ligand is the significant delocalization of electron density across the N-C-S₂ fragment. This is represented by several resonance structures, with a major contribution from a zwitterionic form where a positive charge resides on the nitrogen atom and negative charges on the sulfur atoms. This delocalization results in a partial double bond character for the C-N bond, leading to a higher rotational barrier around this bond. wikipedia.org The enhanced basicity of the sulfur atoms, a consequence of the π-donor properties of the amino group, enables dithiocarbamates to stabilize metal ions in unusually high oxidation states. wikipedia.org

Dithiocarbamate ligands can adopt various coordination modes, with the most common being a chelating bidentate fashion where both sulfur atoms bind to the same metal center. researchgate.netmdpi.com Other, less common modes include monodentate and bridging coordination. researchgate.net

Chelation Behavior and Stability Constant Determination Methodologies

The chelation of metal ions by di-(isobutyl)dithiocarbamate is a fundamental aspect of its coordination chemistry, leading to the formation of stable ring structures. The stability of these metal complexes is quantified by their stability constants (K_f), which provide a measure of the equilibrium between the free metal ion and the complexed species.

Several methodologies are employed to determine these stability constants. Potentiometric titration is a classic method that involves monitoring the pH of a solution containing the metal ion and the ligand as a titrant is added. scirp.orgiaea.org This technique, often based on the Calvin-Bjerrum method as modified by Irving and Rossotti, allows for the calculation of protonation constants of the ligand and the stepwise formation constants of the metal complexes. iaea.org

More modern techniques, such as electrospray ionization mass spectrometry (ESI-MS) and ion chromatography coupled with inductively coupled plasma mass spectrometry (IC-ICP-MS), offer sensitive and direct ways to probe the metal-ligand equilibria in solution. rsc.orgnih.govnih.gov In ESI-MS, the relative abundances of the free metal ion and the metal-ligand complex in the gas phase can be related to their concentrations in solution, allowing for the determination of conditional stability constants. nih.govnih.gov The IC-ICP-MS method involves the chromatographic separation of the free metal ion from the metal complex, followed by sensitive detection using ICP-MS. rsc.org By analyzing the peak areas corresponding to the free and complexed metal species as a function of ligand concentration, both the stability constant and the chelation number can be determined. rsc.org

Job's method of continuous variation, often monitored by UV-visible spectroscopy, can be used to determine the stoichiometry of the metal-ligand complex in solution. nih.gov By systematically varying the mole fraction of the ligand while keeping the total concentration of metal and ligand constant, the stoichiometry that results in the maximum absorbance corresponds to the composition of the predominant complex.

Electronic and Steric Influences on Coordination Geometry and Stability

The coordination geometry and stability of di-(isobutyl)dithiocarbamate metal complexes are significantly influenced by a combination of electronic and steric factors. nih.govnih.govresearchgate.netrsc.orgfigshare.com

Electronic Effects: The electron-donating nature of the isobutyl groups attached to the nitrogen atom influences the electron density on the sulfur donor atoms. This, in turn, affects the strength of the metal-sulfur bond. The delocalization of electrons within the dithiocarbamate moiety, as described by its resonance structures, plays a crucial role in stabilizing the resulting metal complexes. wikipedia.org The ability of the dithiocarbamate ligand to stabilize higher oxidation states in metals is a direct consequence of its electronic properties. wikipedia.org

Synthesis and Characterization of Di-(isobutyl)dithiocarbamate Metal Complexes

The synthesis and characterization of metal complexes of this compound are fundamental to exploring their properties and potential applications. A variety of synthetic strategies and analytical techniques are employed to prepare and elucidate the structures of these compounds.

Synthetic Protocols for Diverse Metal Ions (e.g., Transition, Main Group)

The most common method for synthesizing di-(isobutyl)dithiocarbamate metal complexes involves the reaction of a soluble salt of the desired metal with an alkali metal salt of this compound. wikipedia.orgjocpr.com The dithiocarbamate salt is typically prepared in situ or in a separate step by reacting diisobutylamine (B89472) with carbon disulfide in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide. wikipedia.orgsysrevpharm.org

A general synthetic procedure is as follows: R₂NH + CS₂ + NaOH → R₂NCS₂⁻Na⁺ + H₂O (where R = isobutyl) wikipedia.org MClₓ + x NaS₂CN(i-Bu)₂ → M(S₂CN(i-Bu)₂)ₓ + x NaCl wikipedia.org

This metathesis reaction is versatile and has been used to prepare complexes with a wide range of transition metals (e.g., copper, nickel, zinc, gold, ruthenium) and main group elements. jocpr.comsysrevpharm.orgrsc.org The reaction is typically carried out in a suitable solvent, such as water, ethanol, or a mixture of solvents, and the resulting metal complex often precipitates from the solution and can be isolated by filtration. jocpr.comsysrevpharm.org

In some cases, the dithiocarbamate ligand can also act as a reducing agent, leading to the formation of complexes with the metal in a lower oxidation state. wikipedia.org

Methodologies for Structural Elucidation (e.g., X-ray Diffraction, NMR, IR, UV-Vis, Mass Spectrometry)

A comprehensive suite of analytical techniques is used to characterize the structure, composition, and bonding in di-(isobutyl)dithiocarbamate metal complexes. jocpr.comrsc.orgnih.govnih.gov

X-ray Diffraction: Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of these complexes in the solid state. rsc.orgnih.gov It provides information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. Powder X-ray diffraction (PXRD) can be used to assess the crystallinity and phase purity of the bulk material. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are valuable for characterizing the organic ligand framework of the complexes, confirming the presence of the isobutyl groups. rsc.org For diamagnetic complexes, NMR can provide insights into the symmetry of the complex in solution.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for probing the coordination of the dithiocarbamate ligand. jocpr.comrsc.org Key vibrational bands include:

The ν(C-N) stretching frequency, which is sensitive to the electronic structure of the dithiocarbamate group and typically appears in the range of 1450-1550 cm⁻¹. The position of this band can provide information about the partial double bond character of the C-N bond.

The ν(C-S) stretching frequency, which usually appears around 950-1050 cm⁻¹. A single band in this region is often indicative of a bidentate coordination mode.

UV-Visible (UV-Vis) Spectroscopy: Electronic absorption spectroscopy provides information about the electronic transitions within the complex. rsc.orgnih.gov Dithiocarbamate ligands themselves exhibit characteristic intramolecular π-π* and n-π* transitions. nih.gov Upon complexation, new bands may appear in the visible region due to d-d transitions of the metal ion or charge-transfer transitions between the metal and the ligand.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the complex and can provide information about its fragmentation pattern, which can help to confirm its structure. nih.gov Techniques like Electrospray Ionization (ESI-MS) are particularly useful for analyzing charged complexes in solution. nih.gov

Elemental Analysis: This technique determines the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the complex, which is used to verify its empirical formula. jocpr.com

Theoretical and Computational Studies of this compound Metal Complexes

Theoretical and computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for gaining deeper insights into the electronic structure, bonding, and properties of this compound metal complexes. rsc.orgnih.govresearchgate.netresearchgate.net

Computational studies can be used to:

Optimize Geometries: DFT calculations can predict the most stable three-dimensional structure of the complexes, which can then be compared with experimental data from X-ray diffraction. rsc.orgnih.gov

Analyze Electronic Structure: These methods provide a detailed picture of the molecular orbitals, charge distribution, and the nature of the metal-ligand bonds. researchgate.net Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can help to understand the electronic transitions observed in UV-Vis spectra.

Predict Spectroscopic Properties: Theoretical calculations can be used to simulate vibrational (IR) and electronic (UV-Vis) spectra, which aids in the interpretation of experimental data. nih.gov

Investigate Reaction Mechanisms: Computational modeling can be employed to study the pathways and energetics of reactions involving these complexes.

Explore Intermolecular Interactions: Methods like Hirshfeld surface analysis can be used to visualize and quantify intermolecular interactions, such as hydrogen bonds and van der Waals forces, in the crystal lattice. nih.govresearchgate.net

By combining experimental data with theoretical calculations, a more complete and nuanced understanding of the coordination chemistry of this compound and its metal complexes can be achieved.

Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational method used to examine the electronic and atomic structure of many-body systems, making it a valuable tool for understanding the intricacies of dithiocarbamate complexes. nih.govprinceton.edu DFT calculations allow for the optimization of molecular geometries and the determination of various electronic properties that govern the reactivity and stability of these compounds. nih.govnih.gov

A notable computational study investigated a series of homoleptic mercury(II) bis(N,N-dialkyldithiocarbamato) compounds, including the di-isobutyl derivative, Hg(S₂CNⁱBu₂)₂. researchgate.net This research highlighted how the steric bulk of the alkyl substituents influences the supramolecular associations in the crystal structure. In the case of the di-isobutyl derivative, the bulky isobutyl groups prevent the formation of strong covalent dimers seen with smaller alkyl groups like ethyl. Instead, the molecules are aligned in a way that suggests weaker intermolecular Hg···S interactions, with separations that are greater than the sum of the van der Waals radii. researchgate.net

Natural Bond Orbital (NBO) analysis, a feature of DFT studies, provides further insight into the electronic interactions. For the mercury(II) bis(diisobutyldithiocarbamato) complex, NBO analysis demonstrated the importance of charge transfer from the lone pair of the sulfur atom to an antibonding orbital of the mercury-sulfur bond (LP(S) → σ*(Hg–S)). researchgate.net This type of analysis reveals that dispersion forces and electron correlation are dominant in the stabilization of the observed intermolecular interactions, which can be described as spodium bonding. researchgate.net The calculated energy of this stabilization is significant, amounting to approximately 2.5 kcal/mol, even with intermolecular distances approaching 0.4 Å beyond the sum of the van der Waals radii. researchgate.net

DFT calculations on other metal dithiocarbamate complexes, such as those of arsenic(III), have been used to analyze spectroscopic data and determine charge distribution via Mulliken atomic charges. ymerdigital.com These studies confirm the bidentate coordination of the dithiocarbamate ligand through its sulfur atoms and help in understanding the electronic transitions within the molecule. nih.govymerdigital.com

Table 1: Summary of DFT Investigation on Mercury(II) bis(diisobutyldithiocarbamato) researchgate.net
ParameterFinding
Supramolecular StructureBulky isobutyl groups prevent dimerization; molecules are aligned enabling weak intermolecular Hg···S interactions.
Intermolecular InteractionsCharacterized as spodium bonding, with separations exceeding van der Waals radii.
Stabilization EnergyApproximately 2.5 kcal/mol, attributed to structure-directing spodium bonds.
NBO AnalysisReveals the importance of LP(S) → σ*(Hg–S) charge transfer.
Dominant ForcesDispersion forces and electron correlation are key to the intermolecular stabilization.

Molecular Dynamics Simulations of Complexation and Solvation

Molecular Dynamics (MD) simulations offer a method to study the time-dependent behavior of molecular systems, providing detailed insights into the dynamic processes of metal complexation and solvation that are often inaccessible by experimental techniques alone. libretexts.org This computational tool is particularly useful for understanding how a ligand like this compound interacts with metal ions in a solvent and how the surrounding solvent molecules arrange themselves.

While specific MD simulation studies focusing exclusively on the complexation and solvation of this compound are not prominently featured in the reviewed literature, the methodology has been applied to other dithiocarbamate complexes. For instance, MD simulations have been used to investigate the interaction between Zn(II) dithiocarbamate complexes and proteins like β-lactoglobulin. tandfonline.com In such studies, MD is employed to prepare the protein receptor and find the best-fit orientation for the complex, revealing key interactions such as Van der Waals forces and hydrogen bonds that stabilize the binding. tandfonline.com

Table 2: General Insights from Molecular Dynamics Simulations in Coordination Chemistry
Simulation FocusTypical Insights and Outputs
Complexation DynamicsBinding affinity, identification of key interaction sites (e.g., hydrogen bonds), conformational changes upon binding. tandfonline.com
Solvation StructureRadial distribution functions to show solvent shell structure, coordination numbers of the solute.
ThermodynamicsCalculation of binding free energies, solvation energies, and enthalpic/entropic contributions. rsc.org
Transport PropertiesDiffusion coefficients of ions and complexes in solution.

Frontier Orbital Analysis and Reactivity Prediction in Coordination

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of chemical species. libretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For a ligand like di-(isobutyl)dithiocarbamate, the HOMO is typically electron-donating (nucleophilic), while the LUMO is electron-accepting (electrophilic). libretexts.org The energy and shape of these orbitals are crucial for understanding how the ligand will coordinate with a metal center.

The dithiocarbamate ligand is known for its ability to form stable metal complexes, which is attributed to the delocalization of negative charge between the two sulfur atoms and the nitrogen atom. chemrxiv.org This electronic structure results in a high-energy HOMO, making the ligand an excellent electron donor, particularly through its soft sulfur atoms, which readily coordinate to metal ions. nih.gov

In DFT studies of dithiocarbamate complexes, FMO analysis is used to determine the charge transport properties within the molecule. For example, in a study of an arsenic(III) dithiocarbamate complex, the HOMO and LUMO energies were calculated to be -6.2056 eV and -1.2901 eV, respectively. ymerdigital.com The energy gap between the HOMO and LUMO is a critical parameter for chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net This analysis helps predict the stability and electronic behavior of the resulting metal complex.

The interaction between the ligand's HOMO and the metal's LUMO is the primary basis for the formation of the coordination bond. NBO analysis on the mercury(II) bis(diisobutyldithiocarbamato) complex identified a key LP(S) → σ*(Hg–S) charge transfer, which is a practical manifestation of this HOMO-LUMO interaction, confirming the donation from the sulfur lone pairs into the metal's orbital space. researchgate.net

Table 3: Representative Frontier Orbital Data for a Dithiocarbamate Complex ymerdigital.com
OrbitalEnergy (eV)Implication for Reactivity
HOMO (Highest Occupied Molecular Orbital)-6.2056Represents the electron-donating capability of the ligand; involved in coordination to the metal center.
LUMO (Lowest Unoccupied Molecular Orbital)-1.2901Represents the electron-accepting capability; relevant for electronic transitions and potential reactivity with nucleophiles.
Energy Gap (ΔE)4.9155Indicates the chemical reactivity and stability of the complex. A large gap suggests high stability.

Analytical Chemistry Applications and Methodologies Involving Di Isobutyl Dithiocarbamic Acid

Extraction Methodologies for Trace Elements and Metal Speciation

Di-(isobutyl)dithiocarbamic acid and its derivatives are instrumental in methods designed to isolate and concentrate trace metals from complex matrices, a crucial step before instrumental analysis. These methodologies are broadly categorized into solvent extraction and solid-phase extraction.

Solvent Extraction Mechanisms and Optimization Strategies

Solvent extraction using dithiocarbamates is a well-established technique for the preconcentration of metal ions. The fundamental mechanism involves the reaction of metal ions in an aqueous solution with the dithiocarbamate (B8719985) ligand to form a neutral, hydrophobic metal-dithiocarbamate complex. This complex is then readily extracted into an immiscible organic solvent.

The general reaction can be represented as: Mⁿ⁺ (aq) + n(i-Bu)₂NCS₂⁻ (aq) ⇌ M[(i-Bu)₂NCS₂]ₙ (org)

The efficiency of this extraction is governed by several factors, which must be optimized for quantitative analysis. Key optimization parameters include:

pH of the Aqueous Phase: The pH dictates the availability of the deprotonated dithiocarbamate ligand. Most metal-dithiocarbamate extractions are performed in neutral to slightly acidic or basic conditions to ensure the formation of the complex. researchgate.net For instance, studies on various metal dithiocarbamates show that extraction efficiency is highly pH-dependent, with optimal pH ranges varying for different metals. researchgate.net

Choice of Organic Solvent: The solvent must effectively solubilize the metal complex while being immiscible with water. Common solvents include chloroform, methyl-isobutyl ketone (MIBK), and di-isobutyl ketone. researchgate.netresearchgate.netresearchgate.net The choice of solvent can influence the extraction constant and stability of the complex. researchgate.net

Concentration of the Ligand: A sufficient excess of the dithiocarbamate ligand is necessary to drive the complexation reaction to completion.

Shaking Time: The mixture of the aqueous and organic phases must be agitated for a sufficient time to allow the extraction equilibrium to be reached. Studies have determined equilibrium times ranging from a few minutes to over an hour, depending on the sample volume and metal concentration. researchgate.net

Presence of Masking Agents: To improve selectivity, masking agents like EDTA or citrate (B86180) can be added to the aqueous phase to prevent the extraction of interfering ions by forming stable, water-soluble complexes with them. researchgate.net

Research on dithiocarbamate extraction systems has focused on determining extraction and stability constants to predict and control the separation of different metal ions. researchgate.net Optimization strategies often involve a systematic study of these parameters to achieve high preconcentration factors and quantitative recovery of the target analytes. researchgate.netresearchgate.net

Table 1: Optimized Conditions for Solvent Extraction of Metals using Dithiocarbamates

Parameter Optimized Condition/Finding Reference
pH Optimal extraction for many metals occurs between pH 4.1 and 6.4. researchgate.net
Solvent Chloroform and Methyl-isobutyl ketone (MIBK) are effective solvents. researchgate.netresearchgate.net
Equilibrium Time Ranged from 30 to 90 minutes depending on sample volume. researchgate.net

| Recovery | Quantitative recoveries (94-100%) are achievable with optimized methods. | researchgate.net |

Solid-Phase Extraction Techniques and Performance Assessment

Solid-phase extraction (SPE) offers an alternative to solvent extraction, minimizing solvent consumption and providing high preconcentration factors. researchgate.net In this technique, the dithiocarbamate ligand is either immobilized on a solid support or used to form a metal complex in solution, which is then adsorbed onto a solid phase. nih.gov

The general SPE procedure involves the following steps:

Conditioning: The solid-phase cartridge (e.g., packed with a resin like Amberlite XAD) is conditioned with a solvent to activate the sorbent.

Sample Loading: The sample, with its pH adjusted and containing the dithiocarbamate ligand, is passed through the cartridge. The metal-dithiocarbamate complexes are retained on the solid support.

Washing: The cartridge is washed to remove any unretained matrix components.

Elution: The retained metal complexes are eluted from the cartridge using a small volume of a suitable solvent, such as acetone (B3395972) or acidified acetone. nih.gov

The performance of an SPE method is assessed based on several factors, including recovery, preconcentration factor, and breakthrough volume. For example, a method using sodium diethyldithiocarbamate (B1195824) with Amberlite XAD-2010 resin for the preconcentration of various metal ions (Mn(II), Co(II), Ni(II), Cu(II), Cd(II), and Pb(II)) was evaluated by optimizing parameters like pH, ligand amount, and eluent volume. nih.gov Dispersive solid-phase extraction (DSPE), where the sorbent is dispersed directly into the sample solution, simplifies the process and increases the contact area between the sorbent and the analyte. nih.gov

Table 2: Performance of Dithiocarbamate-Based Solid-Phase Extraction for Metal Ions

Sorbent/Resin Target Analytes Eluent Preconcentration Factor Reference
Amberlite XAD-2010 with NaDDC Mn(II), Co(II), Ni(II), Cu(II), Cd(II), Pb(II) 1 mol/L HNO₃ in acetone Not Specified nih.gov
Amberlite XAD-1180 Cr(III), Mn(II), Co(II), Ni(II) Not Specified >95% recovery nih.gov

Spectrophotometric and Spectroscopic Detection Methods

Following extraction and preconcentration, the amount of metal in the sample is often determined using spectrophotometric techniques. These methods rely on the formation of a colored complex between the metal ion and a ligand like this compound.

Method Development and Validation for Metal Ion Analysis

The development of a spectrophotometric method involves creating a colored metal-dithiocarbamate complex and measuring its absorbance at a specific wavelength (λmax). researchgate.net The intensity of the color, and thus the absorbance, is directly proportional to the concentration of the metal ion, following Beer's law. nih.gov

Key steps in method development and validation include:

Selection of Wavelength (λmax): The absorption spectrum of the metal complex is recorded to identify the wavelength of maximum absorbance, which provides the highest sensitivity.

Optimization of Reaction Conditions: Factors such as pH, reagent concentration, reaction time, and temperature are optimized to ensure complete and stable complex formation. nih.gov

Validation of the Method: The developed method is validated according to established guidelines to ensure its reliability. Validation parameters include:

Linearity and Range: A calibration curve is constructed by plotting absorbance versus known concentrations of the metal ion. The range over which the plot is linear is determined. nih.govchem-soc.si

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. nih.govchem-soc.si

Precision and Accuracy: Precision is assessed by the relative standard deviation (RSD) of replicate measurements, while accuracy is determined by analyzing certified reference materials or through recovery studies. researchgate.net

Selectivity/Specificity: The effect of potentially interfering ions is studied to assess the method's ability to measure the analyte of interest in the presence of other components. researchgate.net

For instance, a spectrophotometric method for cadmium (II) was developed using a bis-thiosemicarbazone ligand, where linearity was established, and LOD and LOQ values were calculated as 0.245 µg mL⁻¹ and 0.817 µg mL⁻¹, respectively. nih.gov Similar principles are applied to methods using dithiocarbamate ligands.

Ligand-Based Detection Strategies and Sensitivity Enhancements

The sensitivity of spectrophotometric methods is inherently linked to the molar absorptivity of the metal-ligand complex. Strategies to enhance sensitivity often focus on the ligand itself or the detection system. Dithiocarbamates are effective ligands because they form intensely colored complexes with many transition metals. sysrevpharm.org

Enhancement strategies include:

Ligand Modification: Synthesizing new dithiocarbamate derivatives with chromophoric groups can increase the molar absorptivity of the resulting metal complexes.

Use of Surfactants: In some cases, the addition of micelles (surfactants) can enhance the color intensity and stability of the metal complexes, leading to improved sensitivity. ijaers.comiaea.org

Derivative Spectrophotometry: This technique measures the first or higher derivative of the absorbance spectrum. It can help resolve overlapping spectral bands from different components in a mixture, thereby improving selectivity and allowing for the simultaneous determination of multiple metals. ijaers.com

Advanced Detection Systems: Coupling extraction methods with more sensitive detection techniques, such as inductively coupled plasma mass spectrometry (ICP-MS), provides significantly lower detection limits than traditional spectrophotometry. researchgate.netresearchgate.net Another advanced approach involves photoelectrochemical immunoassays where co-sensitized structures can greatly amplify the detection signal, achieving very low detection limits. nih.gov

Chromatographic Separation Techniques

Chromatography provides a powerful means to separate different metal-dithiocarbamate complexes from each other before their detection. This is particularly useful for speciation analysis, where the different forms of a metal in a sample need to be quantified.

Both thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) have been employed for the separation of metal-dithiocarbamate complexes. niscpr.res.inresearcher.life

Thin-Layer Chromatography (TLC): TLC is a simple and cost-effective technique for the separation of metal-diethyldithiocarbamate complexes. niscpr.res.in Separations can be achieved on stationary phases like cellulose (B213188) or silica (B1680970) gel, using various organic mobile phases such as ethyl acetate, benzene, or chloroform. niscpr.res.in The separated complexes are visualized by their inherent color or by spraying with a suitable detector reagent. This technique has been successfully used to separate Cd(II) and Pb(II) from a mixture of other heavy metals. niscpr.res.in

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is commonly used for the separation of metal-dithiocarbamate complexes. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. researcher.life The complexes are detected using a UV-Vis detector set at a wavelength where the complexes absorb strongly. A significant challenge in the HPLC of less stable metal-dithiocarbamate complexes is ligand exchange with metal components of the instrument (e.g., stainless steel columns). researcher.life This can be overcome by using metal-free PEEK (polyether ether ketone) columns, which allows for the successful separation of complexes of metals like Bi(III), Cd(II), Fe(II), and Pb(II). researcher.life

Gas Chromatography (GC): While the metal complexes themselves are typically not volatile enough for GC, a common approach for the analysis of dithiocarbamate fungicides involves their acid hydrolysis to form carbon disulfide (CS₂). chem-soc.sithermofisher.com The volatile CS₂ is then extracted into a solvent like isooctane (B107328) and analyzed by GC, often with a flame photometric detector (FPD) or a mass spectrometer (MS). thermofisher.comnih.gov This provides a total dithiocarbamate content rather than speciating individual metal complexes.

Table 3: Chromatographic Methods for Metal-Dithiocarbamate Analysis

Technique Stationary Phase Mobile Phase / Conditions Analytes Reference
TLC Cellulose impregnated with NaDDC Ethyl acetate Cd(II), Pb(II), Mn(II), Fe(III), Co(II), Ni(II), Cu(II), Hg(I), Hg(II) niscpr.res.in
HPLC Reversed-phase stainless steel Acetonitrile-Water (70:30) Co(III), Cr(III), Cu(II), Hg(II), Ni(II), Pd(II), Pt(II), Se(IV), Te(IV) researcher.life
HPLC PEEK Column MeOH-H₂O-CHCl₃ (75:20:5) Bi(III), Cd(II), Fe(II), In(III), Pb(II), Tl(I), Zn(II) researcher.life

| GC-MS | Acid hydrolysis to CS₂ | Iso-octane extraction, GC analysis | Total Dithiocarbamates (as CS₂) | thermofisher.com |

High-Performance Liquid Chromatography (HPLC) Applications and Column Chemistry

In HPLC, the choice of column chemistry is critical for achieving successful separations. Columns with C18 (octadecyl) stationary phases are frequently used in reversed-phase chromatography due to their hydrophobicity, which allows for the retention of nonpolar analytes. hplc.eu The separation mechanism is based on the partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase.

The mobile phase composition, typically a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, can be adjusted to control the retention and elution of analytes. glsciences.eu For ionizable compounds, controlling the pH of the mobile phase with buffers is crucial for reproducible results. hplc.eu Common buffers include phosphate, acetate, and formate, selected based on the desired pH range and compatibility with the detector, especially in liquid chromatography-mass spectrometry (LC-MS). hplc.eu

The selection of a suitable HPLC column and mobile phase for the analysis of this compound would depend on the specific application. For instance, a C18 column with a mobile phase consisting of an acetonitrile/water gradient and a suitable buffer to control pH would be a typical starting point for method development. The exact conditions would be optimized to achieve the desired resolution and peak shape for the analyte of interest.

Table 1: Typical HPLC Parameters for Analysis of Dithiocarbamates

ParameterTypical SettingPurpose
Column C18, 5 µm particle size, 4.6 x 250 mmProvides a nonpolar stationary phase for reversed-phase separation.
Mobile Phase Acetonitrile/Water GradientAllows for the elution of compounds with a wide range of polarities.
Buffer Phosphate or Acetate Buffer (e.g., pH 4-6)Controls the pH to ensure consistent ionization state of the analyte. hplc.eu
Flow Rate 1.0 mL/minDetermines the speed of the analysis and can affect resolution.
Detection UV-Vis Detector (e.g., at 254 nm or 280 nm)Allows for the quantification of the analyte based on its light absorbance.
Injection Volume 10-20 µLThe amount of sample introduced onto the column.

This table presents a generalized set of starting conditions. Actual parameters would require optimization for the specific analysis.

Gas Chromatography (GC) Derivatization Methods for Volatile Species

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. gcms.cz However, many compounds, including this compound and its potential degradation products, may not be sufficiently volatile or stable for direct GC analysis. In such cases, derivatization is employed to convert the analytes into more suitable forms. sigmaaldrich.comresearchgate.net

Derivatization involves a chemical reaction to modify the analyte, increasing its volatility and thermal stability. sigmaaldrich.com For compounds containing active hydrogen atoms, such as those in carboxylic acids, alcohols, and amines, silylation is a common derivatization technique. gcms.czsigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used to replace active hydrogens with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com The resulting TMS derivatives are typically more volatile and produce better chromatographic peak shapes. sigmaaldrich.com

Another derivatization approach is alkylation, which can be used to convert acidic protons into esters or ethers. gcms.cz For instance, pentafluorobenzyl bromide is a reagent used to form pentafluorobenzyl derivatives, which are highly sensitive to electron capture detection (ECD). gcms.cz

The choice of derivatization reagent and reaction conditions (e.g., temperature, time) is crucial for achieving complete and reproducible derivatization. sigmaaldrich.com The selection depends on the functional groups present in the analyte molecule. gcms.cz For a compound like this compound, derivatization would likely target the acidic proton of the dithiocarbamic acid group to form a more volatile and thermally stable derivative suitable for GC analysis.

Table 2: Common Derivatization Reagents for GC Analysis

Derivatization ReagentTarget Functional GroupsDerivative FormedKey Features
BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) Alcohols, phenols, carboxylic acids, amines, amidesTrimethylsilyl (TMS) ethers/esters/amidesVolatile byproducts, can be used as a solvent. sigmaaldrich.com
TMCS (Trimethylchlorosilane) Used as a catalyst with silylating reagents like BSTFA-Enhances the reactivity of the primary silylating agent. sigmaaldrich.com
Pentafluorobenzyl Bromide (PFBBr) Phenols, carboxylic acids, thiolsPentafluorobenzyl (PFB) ethers/estersProduces derivatives with high electron capture detector (ECD) response. gcms.cz
Diazomethane Carboxylic acidsMethyl estersHighly reactive but also toxic and explosive.

This table provides examples of common derivatization agents. The suitability of a specific reagent depends on the analyte and the analytical goals.

Electrochemical Sensing and Voltammetric Applications

Electrochemical sensors offer a sensitive and often cost-effective approach for the detection of various chemical species. ijnrd.org These sensors work by converting a chemical interaction or reaction at an electrode surface into a measurable electrical signal. ijnrd.org Voltammetric techniques, a subset of electrochemical methods, measure the current that flows as a function of an applied potential, providing both qualitative and quantitative information about the analyte. ijnrd.org

Sensor Design and Fabrication Methodologies Utilizing this compound

The design and fabrication of electrochemical sensors are critical to their performance, influencing sensitivity, selectivity, and stability. ijnrd.org this compound and other dithiocarbamates can be utilized in sensor fabrication in several ways. One common approach is to modify the surface of a working electrode (e.g., glassy carbon, gold, or platinum) with the dithiocarbamate. This can be achieved through various methods such as drop-casting, electropolymerization, or self-assembly.

The dithiocarbamate-modified electrode can then act as a selective recognition element for target analytes, particularly metal ions. The sulfur atoms in the dithiocarbamate group have a high affinity for many metal ions, forming stable complexes. This complexation event at the electrode surface can be transduced into an electrochemical signal.

Nanomaterials are often incorporated into the sensor design to enhance performance. ijnrd.org For example, gold or carbon nanotubes can be functionalized with this compound to increase the electrode's surface area and improve the efficiency of the electrochemical reaction.

Mechanistic Insights into Electrochemical Processes for Detection

The detection mechanism in voltammetric sensors based on this compound typically involves the electrochemical behavior of the dithiocarbamate itself or its complex with a target analyte. In the absence of a target analyte, the dithiocarbamate may exhibit its own characteristic oxidation or reduction peaks in a voltammogram.

When a target analyte, such as a metal ion, is introduced, it can interact with the dithiocarbamate immobilized on the electrode surface. This interaction can lead to several observable changes in the voltammetric response:

Appearance of new peaks: The formation of a metal-dithiocarbamate complex can result in new redox peaks corresponding to the oxidation or reduction of the complex.

Shift in peak potentials: The complexation can alter the ease of oxidation or reduction of the dithiocarbamate, causing a shift in its peak potential.

Change in peak currents: The current associated with the dithiocarbamate's redox process may increase or decrease upon binding with the analyte.

By monitoring these changes, the presence and concentration of the target analyte can be determined. The specific electrochemical process, whether it involves the oxidation of the sulfur atoms, the metal center in the complex, or the ligand itself, provides the basis for the analytical signal. Electrochemical impedance spectroscopy (EIS) can also be used to study the changes in the electrode-solution interface upon analyte binding, providing further mechanistic insights. ijnrd.org

Mechanistic Investigations in Applied Sciences Relevant to Di Isobutyl Dithiocarbamic Acid

Mechanistic Roles in Catalysis

Dithiocarbamates, including di-(isobutyl)dithiocarbamic acid, are recognized for their utility in catalysis, primarily owing to their exceptional coordination properties with a wide array of metals. nih.govnih.gov Their function is rooted in their ability to act as ligands, influencing the electronic and steric environment of a metal center to facilitate catalytic reactions.

This compound, as a monoanionic ligand, features two sulfur donor atoms that typically bind to a metal ion in a bidentate fashion, forming a stable four-membered chelate ring. nih.govmdpi.com This chelation is a cornerstone of its role in catalysis. The isobutyl groups on the nitrogen atom provide steric bulk and influence the lipophilicity of the resulting metal complex, which can affect its solubility and interaction with substrates in a given solvent. nih.gov

The electronic nature of the dithiocarbamate (B8719985) ligand is tunable through the substituents on the nitrogen atom. nih.gov It can stabilize metals in various oxidation states, a critical feature for many catalytic cycles that depend on redox processes at the metal center. nih.gov The ligand can participate in the delocalization of electron density, accommodating changes in the metal's oxidation state during elementary steps of a catalytic reaction, such as oxidative addition and reductive elimination. nih.gov

Table 1: Coordination Properties of Dithiocarbamate Ligands in Catalysis

Property Mechanistic Significance in Catalysis
Coordination Mode Primarily bidentate chelation, forming stable complexes. Can also be monodentate. nih.govmdpi.com
Donor Atoms Two soft sulfur atoms, which form strong bonds with many transition metals. bohrium.com
Electronic Effects Can stabilize multiple metal oxidation states through resonance, facilitating redox-based catalytic cycles. nih.gov
Steric Tuning Substituents (e.g., isobutyl groups) can be varied to control catalyst solubility and substrate access. nih.gov

In homogeneous catalysis, metal complexes of this compound can act as well-defined catalysts. For instance, dithiocarbamate-gold complexes have been implicated in A³ coupling reactions (aldehyde-alkyne-amine). The proposed mechanism involves the dithiocarbamate ligand stabilizing the gold center, facilitating the activation of the reactants. nih.gov

In heterogeneous catalysis, dithiocarbamate compounds can be used to synthesize catalysts or be grafted onto solid supports. For example, nickel dithiocarbamate has been used as a catalyst to improve the properties of carbon fibers. nih.gov While specific studies elucidating the reaction pathway for di-(isobutyl)dithiocarbamate in heterogeneous systems are limited, the general principle involves the dithiocarbamate moiety acting as an anchoring site for catalytically active metal centers or participating directly in the surface reaction mechanism. Light-catalyzed reactions of dithiocarbamates can also lead to the formation of organic intermediates, highlighting their role in synthetic pathways. nih.gov

Environmental Transformation and Speciation Mechanisms

Dithiocarbamates are generally unstable in the environment, undergoing relatively rapid degradation through pathways like hydrolysis and photolysis. mdpi.comnih.gov

Hydrolysis: The stability of this compound is highly dependent on pH. In acidic or neutral conditions, dithiocarbamates with aliphatic chains are prone to acid-catalyzed hydrolysis. mdpi.commdpi.com This decomposition pathway primarily yields carbon disulfide (CS₂) and the corresponding secondary amine, diisobutylamine (B89472). mdpi.comcdnsciencepub.com The rate of hydrolysis can vary, with half-lives at 25°C ranging from hours to days depending on factors like pH and the specific environmental matrix. mdpi.com In strongly alkaline conditions, degradation can produce a mixture of other sulfur-containing compounds. mdpi.com The acid hydrolysis of dithiocarbamates like thiram (B1682883) has been shown to produce not only CS₂ but also carbonyl sulfide (B99878) (COS) and hydrogen sulfide (H₂S) as byproducts. nih.gov

Photolysis: Photochemical degradation is another significant transformation pathway. The photolysis of dithiocarbamates can be induced by light, particularly in the presence of sensitizing molecules. rsc.orgnih.gov Mechanistically, the process is believed to start with the homolytic cleavage of the C-S bond, forming a dithiocarbamoyl radical and a corresponding benzyl (B1604629) radical (in the case of benzyl dithiocarbamates). rsc.org The dithiocarbamoyl radical can then dimerize to form a thiuram disulfide. rsc.org Such radical-mediated pathways contribute to the compound's breakdown in sunlit surface waters and on soil surfaces.

A defining characteristic of this compound is its potent ability to chelate heavy metals. mdpi.comencyclopedia.pub This property plays a dual role in the environment: it can be harnessed for remediation but also contributes to the mobilization of otherwise sequestered metal pollutants.

The two sulfur atoms of the dithiocarbamate group act as soft donor ligands, showing a high affinity for soft or borderline metal cations such as cadmium (Cd²⁺), copper (Cu²⁺), nickel (Ni²⁺), zinc (Zn²⁺), and lead (Pb²⁺). mdpi.comtandfonline.com The formation of these metal-dithiocarbamate complexes is often rapid and results in products that are insoluble in water, which can be used to precipitate and remove metals from aqueous solutions. mdpi.comtandfonline.com The efficiency of metal removal is influenced by pH; at very low pH, protonation of the dithiocarbamate group can compete with metal binding, reducing chelation efficiency. tandfonline.com

This strong chelating ability can also lead to the mobilization of metals from sediments and soils. By forming stable, lipophilic complexes, this compound can extract metal ions from solid matrices, increasing their concentration in the aqueous phase and potentially enhancing their bioavailability and transport. nih.gov Mechanistic studies on the mobilization of cadmium from metallothionein (B12644479) suggest that dithiocarbamates can directly attack the metal-protein complex in an associative mechanism, facilitating the removal of the metal. nih.gov

Table 2: Environmental Degradation and Metal Interaction of Dithiocarbamates

Process Mechanism Key Products / Outcome Influencing Factors
Hydrolysis Acid-catalyzed decomposition under acidic/neutral conditions. mdpi.commdpi.com Carbon disulfide (CS₂), diisobutylamine. cdnsciencepub.com pH, temperature, environmental matrix. mdpi.com
Photolysis Radical formation via homolytic bond cleavage upon light exposure. rsc.org Thiuram disulfides, other radical-derived products. rsc.org Presence of light, sensitizers. nih.gov
Metal Complexation Chelation of metal ions by the two sulfur donor atoms. mdpi.comtandfonline.com Formation of stable, often insoluble, metal complexes. tandfonline.com pH, type of metal ion. tandfonline.com
Metal Mobilization Extraction of metals from solid matrices (soils, sediments) via complex formation. nih.gov Increased concentration of metals in the aqueous phase. nih.gov Ligand concentration, metal speciation.

Biological Interaction Mechanisms (Strictly In Vitro and Mechanistic Focus)

The biological activity of this compound and its derivatives is primarily linked to their ability to interact with metal-containing biomolecules, particularly enzymes. The focus here is on non-clinical, mechanistic interactions observed in vitro.

A prominent and well-documented biological mechanism of action for this compound is the potent inhibition of carbonic anhydrases (CAs). nih.gov CAs are a family of zinc-containing metalloenzymes crucial for various physiological processes. nih.gov The inhibitory mechanism of dithiocarbamates differs from that of classical sulfonamide inhibitors. It is hypothesized that the dithiocarbamate anion (R₂N-CS₂⁻) coordinates directly to the Zn(II) ion in the enzyme's active site, displacing the water molecule or hydroxide (B78521) ion that is essential for the catalytic cycle. nih.gov

In vitro studies have demonstrated that di-(isobutyl)dithiocarbamate is a highly effective inhibitor of several human (h) CA isoforms. nih.gov It shows potent, subnanomolar inhibition against the cytosolic isoforms hCA I and hCA II, as well as the tumor-associated transmembrane isoform hCA XII. nih.gov

Table 3: In Vitro Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Di-(isobutyl)dithiocarbamate

Enzyme Isoform Inhibition Constant (Kᵢ) in nM
hCA I 0.9
hCA II 0.6
hCA IX 25.4
hCA XII 0.54

Data sourced from a 2010 study on dithiocarbamate inhibition of carbonic anhydrases. nih.gov

Beyond carbonic anhydrase, the broader class of dithiocarbamates is known to exhibit other in vitro biological actions through various mechanisms:

Enzyme Inhibition: Their ability to chelate metal ions makes them inhibitors of various metalloenzymes. nih.govbohrium.com

Proteasome Inhibition: Dithiocarbamate-metal complexes have been identified as potent inhibitors of the proteasome, a key cellular machinery for protein degradation. This mechanism is often cited in the context of their anticancer activity. researchgate.net

Redox Modulation: Dithiocarbamates can act as antioxidants by chelating redox-active metals like copper, thereby preventing the generation of reactive oxygen species (ROS). bohrium.com

These interactions are fundamentally driven by the chemical properties of the dithiocarbamate moiety, particularly its strong metal-binding capacity and its ability to participate in redox processes. nih.govbohrium.com

Interactions with Metalloproteins and Enzymes In Vitro

This compound, as a member of the dithiocarbamate class of compounds, demonstrates a significant capacity to interact with metalloproteins, primarily through the chelation of the metal ions essential for their catalytic function. This interaction can lead to potent enzyme inhibition.

A notable example of this is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. nih.gov In vitro studies have demonstrated that dithiocarbamates can be highly effective inhibitors of various human (h) CA isoforms. Specifically, this compound has been identified as a potent inhibitor of several carbonic anhydrase isoforms, with inhibition constants (KIs) in the subnanomolar to low nanomolar range for certain isoforms. nih.gov The length of the alkyl chains in dithiocarbamates significantly influences their inhibitory activity, with medium-chain derivatives like the di-isobutyl variant often showing high efficacy. nih.gov

The general mechanism of inhibition by dithiocarbamates on metalloenzymes like CAs involves the coordination of the dithiocarbamate group to the metal ion at the enzyme's active site. nih.gov In the case of carbonic anhydrases, X-ray crystallography studies on related dithiocarbamate-enzyme adducts have shown that the inhibition occurs through the coordination of a sulfur atom from the dithiocarbamate to the zinc ion, displacing a water molecule or hydroxide ion that is crucial for the catalytic cycle. nih.gov This binding disrupts the normal enzymatic process.

Dithiocarbamates are recognized for their ability to act as chelating agents for a variety of metal ions, which is the basis for their inhibitory action on metalloenzymes. nih.gov This property is not limited to zinc; dithiocarbamates can also form stable complexes with other metal ions such as copper, which is a cofactor in enzymes like diamine oxidase. nih.govrsc.org The inhibition of such enzymes by chelating agents often involves the effective removal of the catalytic metal ion from the enzyme. nih.govrsc.org

Table 1: In Vitro Inhibition of Human Carbonic Anhydrase Isoforms by this compound

Enzyme IsoformInhibition Constant (K_I) (nM)
hCA I7.9
hCA II6.8
hCA IX26.2
hCA XII0.78

This table is based on data for a compound identified as di-isobutyl-DTC (16a) in the cited literature. nih.gov

Beyond carbonic anhydrases, the principle of metal chelation suggests that this compound could interact with a range of other metalloproteins, including those involved in cellular signaling and metabolism. For instance, dithiocarbamates have been shown to modulate the activity of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases, although specific data for the di-isobutyl derivative is not extensively detailed in the reviewed literature. nih.gov

Cellular Uptake Mechanisms and Intracellular Distribution In Vitro

The biological activity of this compound is contingent upon its ability to traverse the cell membrane and reach its intracellular targets. While specific studies on the cellular uptake and distribution of this compound are not widely available, general principles for dithiocarbamates and their metal complexes provide a framework for understanding these processes.

Dithiocarbamates are known to be lipophilic, a property that generally facilitates their passage across the lipid bilayer of cell membranes. The uptake of dithiocarbamates can be influenced by their chemical structure, including the nature of the alkyl groups. In some cases, dithiocarbamates can be transported into cells via specific transporter proteins.

Once inside the cell, the distribution of dithiocarbamates is likely to be influenced by their affinity for intracellular components, particularly metal ions. It has been shown that some dithiocarbamate fungicides can increase the intracellular concentration of zinc ions by facilitating their influx into cells. nih.gov This suggests that dithiocarbamates can act as ionophores, shuttling extracellular metal ions across the cell membrane.

The intracellular fate of dithiocarbamates can also involve the formation of complexes with intracellular metals, such as copper. These complexes may then have their own distinct patterns of intracellular distribution and biological activity. For example, some studies on anticancer bisacridines have shown that their glutathione (B108866) conjugates can be deposited within cancer cells. nih.gov While not directly related to this compound, this highlights that conjugation with intracellular molecules can influence the localization of a compound.

The use of nanoparticles to encapsulate and deliver dithiocarbamate complexes is an area of active research. Encapsulation in protein-based nanoparticles, for instance, has been shown to improve the solubility and cellular uptake of certain gold(III) dithiocarbamate complexes in cancer cells. nih.gov This approach could potentially be applied to enhance the delivery of this compound.

Table 2: General Factors Influencing Cellular Uptake of Dithiocarbamates

FactorDescription
Lipophilicity The lipid-soluble nature of the dithiocarbamate molecule, influenced by its alkyl groups, can facilitate passive diffusion across the cell membrane.
Ionophore Activity The ability to bind extracellular metal ions and transport them into the cell, thereby increasing intracellular metal concentrations. nih.gov
Transporter-Mediated Uptake Potential for interaction with specific membrane transporter proteins that facilitate entry into the cell.
Complex Formation Formation of complexes with metals, either before or after entering the cell, can alter uptake and distribution characteristics.

Molecular Mechanisms of Chelation-Based Bioactivity In Vitro (e.g., Enzyme Inhibition, DNA Interaction)

The primary molecular mechanism underlying the bioactivity of this compound is its ability to chelate metal ions. This chelation is the foundation for its enzyme inhibitory effects and may also mediate other biological activities, such as interactions with nucleic acids.

Enzyme Inhibition:

As detailed in section 5.3.1, the inhibition of metalloenzymes by this compound is a direct consequence of its chelation properties. The mechanism of inhibition can be competitive, non-competitive, or uncompetitive, depending on whether the inhibitor binds to the free enzyme, the enzyme-substrate complex, or both. wikipedia.orgucl.ac.uk

Competitive Inhibition: The inhibitor competes with the substrate for the active site of the enzyme. By binding to the active site, the inhibitor prevents the substrate from binding. ucl.ac.uknih.gov

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme that is distinct from the active site. This binding alters the conformation of the enzyme, reducing its catalytic efficiency without preventing substrate binding. ucl.ac.uk

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, preventing the conversion of the substrate to product. ucl.ac.uk

The specific type of inhibition can often be determined through kinetic studies. For dithiocarbamates inhibiting metalloenzymes, the interaction is often a result of the strong coordination bond formed between the sulfur atoms of the dithiocarbamate and the metal ion at the active site, effectively sequestering the metal and rendering the enzyme inactive.

DNA Interaction:

While direct interaction of this compound with DNA has not been extensively documented, dithiocarbamates in the form of their metal complexes, particularly with copper, have been shown to interact with and cleave DNA in vitro. rsc.orgrsc.orgnih.govmdpi.com The mechanism of this interaction is often oxidative.

Copper complexes of various organic ligands can bind to DNA through several modes, including intercalation between base pairs or binding to the major or minor grooves. nih.govnih.govresearchgate.net Once bound, the redox-active copper ion can participate in the generation of reactive oxygen species (ROS), such as hydroxyl radicals, in the presence of a reducing agent. rsc.org These ROS can then cause damage to the DNA backbone, leading to single- or double-strand breaks. rsc.orgnih.gov

The ability of copper-dithiocarbamate complexes to cleave DNA suggests a potential mechanism for cytotoxicity. The specific mode of binding and the efficiency of cleavage can be influenced by the structure of the dithiocarbamate ligand.

Table 3: Potential Molecular Mechanisms of Chelation-Based Bioactivity of this compound and its Derivatives

MechanismDescription
Metalloenzyme Inhibition Sequestration of essential metal cofactors (e.g., Zn²⁺, Cu²⁺) from the active sites of enzymes, leading to loss of catalytic activity. nih.govnih.gov
Disruption of Metal Homeostasis Altering the intracellular concentrations and distribution of essential metal ions, which can impact various cellular processes. nih.gov
DNA Damage (as metal complexes) Formation of metal complexes (e.g., with copper) that can bind to DNA and induce cleavage through the generation of reactive oxygen species. rsc.orgnih.govmdpi.com

Advanced Methodological Approaches in Di Isobutyl Dithiocarbamic Acid Research

Advanced Spectroscopic Characterization Techniques

Advanced spectroscopic methods are indispensable for probing the electronic and geometric structures of di-(isobutyl)dithiocarbamic acid complexes at an atomic level.

Synchrotron-Based Techniques (e.g., XANES, EXAFS) for Element Speciation

Synchrotron-based X-ray Absorption Spectroscopy (XAS) is a powerful tool for defining the local geometric and electronic structure of a specific element within a compound. nih.gov The technique is element-specific and does not require crystalline samples, making it ideal for analyzing various forms of materials. mpg.de XAS is broadly divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region, which includes the pre-edge and rising-edge, provides critical information about the oxidation state and coordination geometry of the absorbing atom. nih.govuu.nl For a metal complex of this compound, the energy of the absorption edge in the XANES spectrum can confirm the metal's oxidation state (e.g., Cu(I), Cu(II), or Cu(III)), as a higher oxidation state corresponds to a shift to higher energy. nih.govnih.gov Furthermore, the intensity and shape of pre-edge features are sensitive to the coordination environment, such as whether the complex has a tetrahedral or square planar geometry. osti.gov

The EXAFS region, extending to higher energies beyond the edge, contains information about the immediate local environment around the central absorbing atom. Analysis of the EXAFS oscillations can precisely determine the number and type of neighboring atoms and their respective bond lengths. mpg.denih.gov For a complex like copper(II) bis(diisobutyldithiocarbamate), EXAFS analysis would yield precise Cu-S bond lengths and the coordination number, confirming the chelation of the copper ion by the sulfur atoms of the dithiocarbamate (B8719985) ligands. mdpi.com

TechniqueInformation ObtainedApplication to Di-(isobutyl)dithiocarbamate Complexes
XANES Oxidation state, Coordination geometry (e.g., tetrahedral vs. square planar)Determination of the metal center's oxidation state (e.g., Cu(II)) and its local symmetry within the complex. nih.govnih.gov
EXAFS Bond distances, Coordination number, Identity of neighboring atomsPrecise measurement of metal-sulfur bond lengths and confirmation of the number of coordinated sulfur atoms. mpg.demdpi.com

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Metal Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. It is exceptionally well-suited for studying paramagnetic metal complexes, such as those formed between this compound and transition metals like copper(II). mdpi.com

Copper(II) has a d⁹ electronic configuration with one unpaired electron, making its dithiocarbamate complexes EPR-active. mdpi.com The EPR spectra of Cu(II)-dithiocarbamate complexes exhibit characteristic features, including hyperfine splitting patterns that arise from the interaction of the unpaired electron with the copper nucleus. These spectra can confirm the presence of the paramagnetic Cu(II) center and provide insights into the coordination environment of the metal ion. Studies have shown that Cu(II)-dithiocarbamate complexes can exhibit atypical spectra with narrow hyperfine splitting, providing a distinctive signature for these species. mdpi.com

Mass Spectrometry-Based Methodologies

Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight and elucidating the structure of this compound and its derivatives.

Fragmentation Pathway Analysis for Structural Insights

Tandem mass spectrometry (MS/MS) combined with soft ionization techniques like electrospray ionization (ESI) is used to study the fragmentation patterns of molecules. By inducing fragmentation of a selected parent ion and analyzing the resulting daughter ions, a fragmentation pathway can be constructed, which provides definitive structural information.

For dithiocarbamate derivatives, a common fragmentation pathway involves the cleavage of the C–S bond. This characteristic fragmentation helps to identify the dithiocarbamate moiety within a larger molecule and can be valuable in metabolic studies. The specific fragmentation patterns observed are unique to the compound's structure and can be used for unambiguous identification.

Hyphenated Techniques for Speciation Studies (e.g., LC-MS/MS, GC-MS)

Hyphenated techniques, which couple a separation method with mass spectrometric detection, are essential for analyzing dithiocarbamates in complex mixtures.

Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) is a powerful method for the sensitive and selective analysis of dithiocarbamates. It allows for the separation of different dithiocarbamate species from a sample matrix before their detection and quantification by the mass spectrometer. This technique is particularly useful for analyzing the intact metal complexes or for differentiating between various dithiocarbamate fungicides after a derivatization step. For instance, a method might involve methylation of the dithiocarbamate to form a more stable derivative suitable for LC separation and subsequent MS/MS analysis.

Gas Chromatography–Mass Spectrometry (GC-MS) is another widely used technique, though it typically involves an indirect method for dithiocarbamate analysis. Due to their low volatility and thermal instability, dithiocarbamates and their metal complexes cannot be analyzed directly by GC. The common approach involves acid hydrolysis of the sample, which quantitatively converts the dithiocarbamate moiety into carbon disulfide (CS₂). The volatile CS₂ is then extracted and analyzed by GC-MS. While this method is robust and sensitive for determining the total dithiocarbamate content, it is a non-specific "sum method" that cannot distinguish between different types of dithiocarbamates present in the original sample.

TechniquePrincipleApplication to this compound
LC-MS/MS Separation of compounds by liquid chromatography followed by mass spectrometric detection.Direct or derivative-based analysis for speciation of different dithiocarbamates and their complexes in various matrices.
GC-MS Acid hydrolysis to convert dithiocarbamates to CS₂, followed by separation and detection via gas chromatography.Indirect, quantitative analysis of total dithiocarbamate content by measuring the resulting carbon disulfide.

Advanced Microscopic Techniques for Material Characterization (if applicable to complexes)

When this compound is used to form solid-state materials, such as coordination polymers, nanoparticles, or thin films, advanced microscopic techniques are vital for characterizing their morphology, structure, and surface properties.

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography of a material. For solid materials derived from di-(isobutyl)dithiocarbamate complexes, SEM can reveal information about particle size, shape, and aggregation. researchgate.netresearchgate.net This is crucial for understanding the physical properties of the bulk material.

Transmission Electron Microscopy (TEM) offers even higher resolution, allowing for the visualization of the internal structure of materials at the nanoscale. researchgate.netrsc.org If this compound complexes are used as single-source precursors to synthesize nanoparticles (e.g., copper sulfide), TEM can be used to determine the size, shape, and crystal lattice of the resulting nanoparticles. researchgate.net

Atomic Force Microscopy (AFM) is a powerful technique for imaging surfaces at the atomic scale and can also measure various surface properties. nih.gov AFM can provide three-dimensional topographical images of films or particles made from dithiocarbamate complexes under different environmental conditions, offering insights into their structural and mechanical properties at the nanoscale. nih.govnih.gov

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for characterizing the morphology, size, and structure of materials. In the context of this compound research, these techniques are particularly useful for examining the solid-state structure of the acid and its metal complexes, especially when they are prepared as nanoparticles or thin films.

Transmission Electron Microscopy (TEM) , on the other hand, provides information about the internal structure of a material. A beam of electrons is transmitted through an ultra-thin specimen, and the interactions are used to form an image. TEM can reveal details about particle size, size distribution, and morphology with higher resolution than SEM. For example, in the study of PbS nanoparticles synthesized from 1,10-phenanthroline (B135089) adducts of lead(II) bis(N-alkyl-N-phenyl dithiocarbamate) precursors, TEM images showed the formation of reasonably dispersed spherical nanoparticles and short rods, with the morphology being influenced by the alkyl group on the precursor. mdpi.com Similarly, the synthesis of nickel sulfide (B99878) (NiS) nanoparticles from nickel dithiocarbamate precursors demonstrated that the morphology and size of the nanoparticles are significantly affected by the capping agent, reaction temperature, and time, as observed through TEM analysis. researchgate.net

Detailed Research Findings from Analogous Compounds:

To illustrate the type of data that can be obtained, the following table summarizes findings from studies on related dithiocarbamate complexes.

Dithiocarbamate Complex Resulting Material Microscopy Technique Observed Morphology Key Findings
Lead Diethyldithiocarbamate (B1195824)PbS Thin FilmSEMCubic crystals, conjoined and interlockingCrystal growth and frequency of conjoined crystals varied with annealing temperature. researchgate.netnih.gov
1,10-Phenanthroline Lead(II) Bis(N-ethyl-N-phenyldithiocarbamate)PbS NanoparticlesTEMSpherical, reasonably dispersedMorphology was influenced by the nature of the functional group on the precursor. mdpi.com
1,10-Phenanthroline Lead(II) Bis(N-butyl-N-phenyldithiocarbamate)PbS NanoparticlesTEMShort rods, slight agglomerationThe change in the alkyl group from ethyl to butyl resulted in a change from spherical to rod-like nanoparticles. mdpi.com
Nickel(II) bis(N-benzyldithiocarbamate)Ni₃S₂ NanoparticlesTEMVaried with conditionsMorphology and size were dependent on the capping agent, reaction temperature, and time. researchgate.net

These examples underscore the utility of SEM and TEM in elucidating the structure-property relationships of materials derived from dithiocarbamate precursors. For this compound and its complexes, these techniques would be essential for quality control in the synthesis of nanomaterials and for understanding how the isobutyl groups influence the resulting morphology.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide topographical information at the nanoscale. Unlike electron microscopy, AFM does not require a vacuum and can be operated in ambient or liquid environments, making it suitable for studying a wider range of samples, including self-assembled monolayers (SAMs).

AFM operates by scanning a sharp tip, attached to a cantilever, over the sample surface. The deflection of the cantilever due to forces between the tip and the sample is measured and used to create a three-dimensional topographical map of the surface.

In the context of this compound, AFM would be particularly valuable for studying the formation and structure of self-assembled monolayers on various substrates, such as gold. Dithiocarbamates, like thiols, can form ordered layers on gold surfaces, and AFM can be used to visualize the domain formation, packing, and surface defects of these monolayers. While direct AFM studies on this compound SAMs are not prevalent in the literature, research on alkanethiol SAMs on gold provides a strong precedent for the type of information that can be obtained. These studies have used AFM to investigate domain formation at the initial stages of SAM growth and to observe phase separation in mixed SAMs.

Detailed Research Findings from Analogous Systems:

Research on self-assembled monolayers of related organosulfur compounds provides insights into the potential applications of AFM for studying this compound. For instance, electrochemical impedance spectroscopy studies, which can be complemented by AFM, have been used to follow the different stages of adsorption and self-assembly of various thiols, disulfides, and dithiocarboxylic acids on gold surfaces in real-time. rsc.org These studies reveal an initial fast adsorption step followed by a longer-term consolidation of the monolayer.

The following table outlines the kind of data that AFM studies on self-assembled monolayers of analogous compounds can provide.

System Studied Microscopy/Analytical Technique Key Findings Relevance to this compound
Aliphatic Thiols, Disulfides, Dithiocarboxylic Acids on GoldElectrochemical Impedance Spectroscopy (complemented by PM-IRRAS)Adsorption involves a fast initial step followed by long-term self-assembly and consolidation. The structure of the headgroup influences the adsorption kinetics and monolayer organization. rsc.orgAFM could be used to visualize the different stages of self-assembly of this compound on a gold surface and to assess the quality and organization of the resulting monolayer.
Alkanethiols on Au(111)Scanning Tunneling Microscopy (STM)Alkanethiol molecules bind to gold adatoms on the surface, and the removal of the monolayer leads to changes in the gold substrate morphology. nih.govAFM could be used to investigate the interaction between the dithiocarbamate headgroup of this compound and the substrate, providing insights into the bonding mechanism.

By employing AFM, researchers could investigate how the bulky di-isobutyl groups of this compound affect the packing density, ordering, and domain formation in self-assembled monolayers. This information is crucial for applications where the surface properties of the modified substrate are important, such as in sensors or as corrosion inhibitors.

Emerging Research Avenues and Future Directions in Di Isobutyl Dithiocarbamic Acid Chemistry

Development of Novel Di-(isobutyl)dithiocarbamic Acid Derivatives for Specialized Academic Applications

The synthesis of novel derivatives of this compound is a cornerstone of advancing its application in academic research. Scientists are actively exploring new synthetic methodologies to create derivatives with tailored properties for specific research needs.

A key area of interest is the synthesis of metal complexes of this compound and its derivatives. nih.govnih.gov Dithiocarbamates are excellent chelating agents for a wide range of transition metals, forming stable complexes with unique electronic and structural properties. nih.govnih.gov The nature of the metal ion and the substituents on the dithiocarbamate (B8719985) ligand significantly impact the properties of the resulting complex. nih.gov For instance, researchers have synthesized and characterized novel thioanhydrides from the S-acylation reaction of sodium dithiocarbamates with various acyl chlorides. nih.gov These thioanhydrides have shown potential as plant growth stimulants and have exhibited phytotoxic activity, opening up avenues for agricultural research. nih.gov

Furthermore, the development of glycosyl dithiocarbamates represents a significant advancement in carbohydrate chemistry. acs.org These derivatives, which can be synthesized from glycals in a one-pot reaction, serve as effective donors in the synthesis of oligosaccharides. acs.org The ability to achieve highly β-selective glycosylations without the need for protecting groups on the C2 hydroxyl is a notable advantage of this methodology. acs.org

The table below summarizes some of the key synthetic methods and resulting derivatives of dithiocarbamic acids, highlighting the versatility of this class of compounds.

Synthetic Method Reactants Resulting Derivatives Potential Applications
ThiolationN-H bond, Carbon disulfide, Base (NaOH or KOH)DithiocarbamatesGeneral synthesis
One-pot multicomponent synthesisVarious starting materialsDithiocarbamate derivatives with diverse functional groupsGreen chemistry, diverse applications
S-acylationSodium dithiocarbamates, Acyl chloridesThioanhydridesPlant growth stimulants, phytotoxic agents
Reaction with metal saltsThis compound, Metal saltsMetal-dithiocarbamate complexesCatalysis, materials science, biological studies
Glycal conversionGlycals, Dimethyldioxirane, Dithiocarbamate saltsβ-glycosyl dithiocarbamatesOligosaccharide synthesis

Integration with Nanomaterials and Advanced Functional Systems for Research Purposes

The unique properties of this compound and its derivatives make them ideal candidates for integration with nanomaterials and advanced functional systems. This synergy opens up new possibilities for creating materials with enhanced or novel functionalities for a variety of research applications.

Dithiocarbamates have been successfully used to modify the surface of various nanomaterials, including carbon-based materials like hydrochar. mdpi.com This modification enhances the ability of these materials to remove heavy metals from wastewater. For example, dithiocarbamate-modified hydrochar has proven effective in removing divalent lead from aqueous solutions. mdpi.com The strong chelating ability of the dithiocarbamate group allows for efficient binding of metal ions, making these functionalized nanomaterials promising for environmental remediation research. nih.govmdpi.com

The integration of dithiocarbamates extends to the development of advanced functional systems for sensing and catalysis. The ability of dithiocarbamate ligands to stabilize metal ions in various oxidation states is a key feature that can be exploited in the design of catalysts. mdpi.com Furthermore, metal-dithiocarbamate complexes have been investigated for their potential in creating sensors for the detection of various analytes. nih.gov

The development of new classes of mononuclear manganese(II)-based agents for molecular imaging applications is another exciting area of research. mdpi.com While manganese complexes with dithiocarbamates have not been extensively explored for this purpose, initial studies on the synthesis of mononuclear bis-substituted Mn(II) complexes with dithiocarbamate ligands have provided new insights into the activation of dioxygen. mdpi.com This research could pave the way for the development of novel contrast agents for magnetic resonance imaging (MRI) and other imaging modalities.

The following table provides examples of how dithiocarbamates are being integrated with nanomaterials and advanced systems.

Nanomaterial/System Dithiocarbamate Derivative Resulting Functionality Research Application
HydrocharDithiocarbamate-modifiedEnhanced heavy metal adsorptionEnvironmental remediation
Crosslinked polymerDithiocarbamate-graftedHigh-capacity removal of heavy metalsWater purification
Manganese(II) complexesDiethyldithiocarbamate (B1195824)Dioxygen activationDevelopment of molecular imaging agents
Metal-organic frameworks (MOFs)Dithiocarbamate ligandsCatalytic activity, sensing capabilitiesCatalysis, chemical sensing

Predictive Modeling and Machine Learning Applications in this compound Chemistry

The application of predictive modeling and machine learning (ML) is revolutionizing the field of chemistry, and the study of this compound is no exception. These computational tools offer powerful methods for predicting molecular properties, understanding reaction mechanisms, and accelerating the discovery of new compounds with desired functionalities.

Molecular modeling techniques, such as those based on empirical force fields, are being used to study the behavior of dithiocarbamates at the atomic level. nih.gov A significant area of development is the inclusion of electronic polarizability in these models, which provides a more accurate description of intermolecular interactions. nih.gov Methods like the classical Drude oscillator model and fluctuating charge methods are being implemented to better simulate the dynamic response of the electron cloud to the surrounding environment. nih.gov These advanced models are crucial for accurately predicting properties such as solvation energies and binding affinities, which are essential for understanding the behavior of dithiocarbamates in solution and their interactions with biological targets.

Machine learning algorithms, including deep learning techniques, are being employed to analyze large datasets and identify hidden patterns in chemical data. nih.gov In the context of dithiocarbamate chemistry, ML models can be trained to predict various properties, such as biological activity, toxicity, and physicochemical characteristics, based on the molecular structure. nih.gov This predictive capability can significantly reduce the time and resources required for experimental screening of new compounds.

Generative models, a class of deep learning algorithms, are being used to design novel molecular structures with specific desired properties. nih.gov These models can learn the underlying patterns from a dataset of known molecules and then generate new, previously unseen structures that are likely to possess the desired characteristics. nih.gov This approach has the potential to accelerate the discovery of new dithiocarbamate derivatives with enhanced performance for specific applications. For example, a generative model could be trained to design new dithiocarbamate-based ligands with improved chelating properties for a particular metal ion.

The table below outlines some of the predictive modeling and machine learning applications in the study of dithiocarbamates.

Computational Approach Methodology Application in Dithiocarbamate Chemistry Potential Impact
Molecular Dynamics SimulationsEmpirical force fields with polarizabilityStudying solvation dynamics and intermolecular interactions.Improved understanding of reaction mechanisms and binding processes.
Machine Learning (Predictive)Supervised learning algorithmsPredicting biological activity, toxicity, and physicochemical properties.Faster and more efficient screening of new derivatives.
Deep Learning (Generative)Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs)Designing novel dithiocarbamate derivatives with tailored properties.Accelerated discovery of new functional molecules.
Quantum Mechanics/Molecular Mechanics (QM/MM)Hybrid computational methodsInvestigating reaction pathways and transition states with high accuracy.Deeper insights into the reactivity of dithiocarbamates.

Interdisciplinary Research Frontiers and Unexplored Academic Questions

The versatility of this compound and its derivatives creates numerous opportunities for interdisciplinary research, pushing the boundaries of traditional chemical science. The exploration of these frontiers is likely to uncover new fundamental knowledge and lead to the development of innovative technologies.

One of the most promising interdisciplinary areas is the interface between dithiocarbamate chemistry and biology. Dithiocarbamates have been shown to inhibit various enzymes, including carbonic anhydrases, which are involved in a range of physiological processes. nih.gov The di-isobutyl derivative, in particular, has been identified as a potent inhibitor of certain human carbonic anhydrase isoforms. nih.gov Further research in this area could involve collaborations between chemists and biologists to design and synthesize highly selective inhibitors for specific enzyme targets, potentially leading to new therapeutic strategies.

The field of materials science also presents exciting opportunities for interdisciplinary collaboration. The ability of dithiocarbamates to form stable complexes with a wide variety of metals makes them valuable building blocks for the creation of novel materials with unique optical, electronic, and magnetic properties. nih.gov For example, the photoluminescence of europium(III) dithiocarbamate complexes has been studied, suggesting potential applications in optoelectronics. nih.gov Collaborations between chemists, physicists, and materials scientists could lead to the development of new functional materials for applications in areas such as light-emitting diodes (LEDs), sensors, and data storage.

Furthermore, the intersection of dithiocarbamate chemistry with environmental science offers significant potential for addressing pressing global challenges. The use of dithiocarbamate-functionalized materials for the remediation of heavy metal pollution is an active area of research. mdpi.com Future work could focus on developing more efficient and selective materials for the removal of specific pollutants from complex environmental matrices. This would require a deep understanding of both the coordination chemistry of dithiocarbamates and the environmental chemistry of the target pollutants.

Unexplored academic questions that could drive future research include:

What are the fundamental principles governing the self-assembly of metal-dithiocarbamate complexes into supramolecular structures?

Can dithiocarbamate-based catalysts be designed to perform highly enantioselective transformations?

How can the electronic properties of dithiocarbamate-functionalized nanomaterials be precisely tuned for specific sensing applications?

What are the long-term environmental fate and transport mechanisms of dithiocarbamate-based materials used for remediation?

Addressing these and other fundamental questions will require a collaborative and interdisciplinary approach, integrating expertise from across the scientific spectrum.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Di-(isobutyl)dithiocarbamic acid with high purity?

  • Methodological Answer : The compound can be synthesized via a two-step reaction starting with the addition of isobutylamine to carbon disulfide in an alkaline medium to form the dithiocarbamate intermediate. Subsequent acidification yields the free acid. Key parameters include maintaining anhydrous conditions and low temperatures (<10°C) to minimize decomposition . Purification via recrystallization or column chromatography (using non-polar solvents) is recommended to achieve high purity. Spectroscopic monitoring (e.g., FT-IR for –N–C=S stretching bands at 1250–1350 cm⁻¹) ensures reaction progress .

Q. Which spectroscopic techniques are most effective for characterizing this compound and confirming its structure?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the alkyl chain environment and sulfur-bound carbons. For example, the –N–C=S group typically resonates at δ 190–210 ppm in ¹³C NMR. Fourier-Transform Infrared (FT-IR) spectroscopy identifies thiocarbamoyl vibrations (e.g., –C=S at ~1000 cm⁻¹). Mass spectrometry (ESI-MS) can validate molecular ion peaks and fragmentation patterns .

Q. What are the key chemical properties of this compound that influence its reactivity in coordination chemistry?

  • Methodological Answer : The compound’s reactivity stems from its ambidentate ligand behavior, where sulfur atoms can bind to metal centers in monodentate or bridging modes. The electron-donating isobutyl groups enhance solubility in organic solvents, while the acidic –SH proton (pKa ~3–4) allows deprotonation to form stable metal complexes. Stability studies under varying pH and temperature conditions are recommended to assess ligand robustness .

Advanced Research Questions

Q. How do reaction conditions influence the stereochemical outcomes of this compound adducts with α,β-unsaturated carbonyl compounds?

  • Methodological Answer : Stereoselectivity in Michael adduct formation depends on solvent polarity, temperature, and catalyst use. For example, polar aprotic solvents (e.g., DMF) favor cyclic adducts via intramolecular cyclization, while non-polar solvents promote open-chain products. Chiral HPLC or X-ray crystallography is essential for resolving diastereomers, as demonstrated in studies of analogous dithiocarbamate adducts .

Q. What factors govern the stability of this compound under superacidic conditions, and how can decomposition be mitigated?

  • Methodological Answer : Protonation in superacids (e.g., HF/SbF₅) stabilizes the dithiocarbamate ion via delocalization of charge across the –N–C(S)–S– moiety. Decomposition pathways (e.g., CS₂ release) accelerate above −40°C, necessitating low-temperature handling. Kinetic studies using UV-Vis spectroscopy to track CS₂ formation (λₘₐₓ ~375 nm) can quantify decomposition rates .

Q. How can researchers resolve contradictions in reported biological activities of dithiocarbamate derivatives, including this compound?

  • Methodological Answer : Discrepancies in antimicrobial or immunomodulatory data often arise from variations in assay conditions (e.g., pH, cell lines) or impurities. Rigorous purity validation (e.g., HPLC ≥98%) and standardized bioassays (e.g., MIC testing against S. aureus or cytokine profiling) are critical. Meta-analyses of structure-activity relationships (SAR) should account for alkyl chain length and substituent electronic effects .

Q. What experimental designs are optimal for studying the decomposition kinetics of this compound in aqueous environments?

  • Methodological Answer : Pseudo-first-order kinetics can be modeled using UV-Vis or GC-MS to monitor CS₂ or amine byproducts. Variables include pH (buffered solutions from 2–10), temperature (25–60°C), and ionic strength. Arrhenius plots derived from rate constants at multiple temperatures provide activation energy (Eₐ) values. Controlled atmosphere experiments (N₂ vs. O₂) assess oxidative degradation pathways .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., NMR + XRD for structural confirmation) and replicate experiments under standardized conditions .
  • Advanced Instrumentation : For mechanistic studies, employ time-resolved spectroscopy (e.g., stopped-flow UV-Vis) or computational modeling (DFT for transition-state analysis) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.